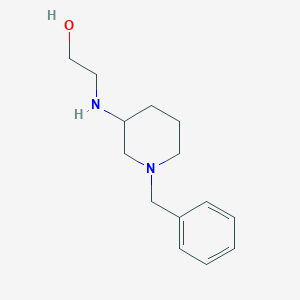

2-((1-Benzylpiperidin-3-yl)amino)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(1-benzylpiperidin-3-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c17-10-8-15-14-7-4-9-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15,17H,4,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAKEOCEKASBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 1-Benzylpiperidin-3-yl Amine Core

Synthetic Routes to Substituted Piperidine (B6355638) Rings

The piperidine ring, a ubiquitous feature in many natural products and pharmaceutical agents, can be synthesized through various strategies. One of the most common and direct methods is the catalytic hydrogenation of substituted pyridine (B92270) precursors. nih.gov This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often using transition metal catalysts like platinum, palladium, or rhodium under hydrogen pressure. nih.gov The conditions for this transformation, such as temperature, pressure, and choice of catalyst, can be modified to control selectivity and yield. nih.gov

Alternative methods for constructing the piperidine skeleton include intramolecular cyclization reactions. nih.gov These strategies build the ring from an acyclic precursor that already contains the necessary atoms. Examples include:

Reductive amination of dicarbonyl compounds.

Aza-Diels-Alder reactions , which form the six-membered ring in a cycloaddition step.

Ring-closing metathesis (RCM) of diene-containing amine precursors.

Intramolecular nucleophilic substitution , where a nitrogen nucleophile displaces a leaving group on the same molecule to form the ring.

These varied approaches offer flexibility in accessing piperidine rings with diverse substitution patterns. nih.govajchem-a.com

| Method | Typical Precursor | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridine | Reduction of aromatic ring | Atom economical, direct | Requires high pressure/temperature, potential for over-reduction |

| Intramolecular Reductive Amination | Acyclic δ-amino ketone/aldehyde | Imine/enamine formation and reduction | Good control over substitution | Multi-step precursor synthesis |

| Aza-Diels-Alder Reaction | Imine and Diene | [4+2] Cycloaddition | High stereocontrol | Limited by substrate scope |

| Ring-Closing Metathesis | Acyclic α,ω-diene amine | Olefin metathesis | Tolerant of many functional groups | Requires specific catalysts (e.g., Grubbs') |

Introduction of the Benzyl (B1604629) Moiety onto the Piperidine Nitrogen

The N-benzyl group is a common protecting group and structural motif in medicinal chemistry, valued for its stability and its role in facilitating cation-π and π-π interactions with biological targets. researchgate.netresearchgate.net There are two primary moments when the benzyl group can be introduced: either onto a pre-formed piperidine ring or during the ring's construction.

A prevalent method for N-benzylation is the direct alkylation of the piperidine nitrogen with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. ontosight.aimdpi.com The base, typically a non-nucleophilic one like potassium carbonate or triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction, driving it to completion.

Another widely used technique is reductive amination . This involves reacting a piperidine precursor (with a free secondary amine) with benzaldehyde (B42025) to form an intermediate iminium ion. This ion is then reduced in situ to the tertiary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This one-pot procedure is highly efficient and avoids the use of alkyl halides. nih.gov

Stereocontrolled Synthesis Approaches to 3-Aminopiperidines

Achieving the desired stereochemistry at the C-3 position of the piperidine ring is crucial for the biological activity of many compounds. Several stereocontrolled strategies have been developed to synthesize chiral 3-aminopiperidines. researchgate.net

One approach begins with chiral starting materials from the "chiral pool," such as amino acids like L-aspartic acid or L-glutamic acid. researchgate.net These naturally occurring enantiomerically pure molecules can be converted through a series of chemical steps into the desired chiral piperidine core.

Asymmetric catalysis offers another powerful route. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-acylenamines can produce enantioenriched 3-aminopiperidine derivatives with high yields and excellent enantiomeric excess. researchgate.net Other methods involve the diastereoselective reduction of a chiral 3-oxopiperidine precursor or the nucleophilic substitution on a piperidine ring that contains a chiral auxiliary to direct the incoming amine group. nih.govrsc.org The synthesis of (R)-3-aminopiperidine dihydrochloride, for example, can be achieved by reducing (R)-3-aminopiperidin-2-one hydrochloride with a potent reducing agent like lithium aluminum hydride. google.com

Formation of the Aminoethanol Side Chain

Once the 1-benzylpiperidin-3-yl amine core is synthesized, the final step is the installation of the 2-aminoethanol side chain. This involves forming a new carbon-nitrogen bond between the 3-amino group of the piperidine and the ethanolamine (B43304) moiety.

Coupling Reactions for C-N Bond Formation

The formation of the C-N bond is a cornerstone of organic synthesis. researchgate.net For attaching the ethanolamine side chain, several methods are viable.

Reductive Amination: A highly effective method involves the reaction of the 1-benzylpiperidin-3-amine (B1267669) core with 2-hydroxyacetaldehyde (glycolaldehyde). The initial reaction forms a Schiff base (imine), which is then reduced in situ to the final secondary amine product. This one-pot reaction is often preferred due to its operational simplicity and the use of mild reducing agents.

Nucleophilic Substitution: The 1-benzylpiperidin-3-amine can act as a nucleophile and displace a leaving group on a two-carbon electrophile. A common substrate for this is 2-bromoethanol (B42945) or 2-chloroethanol. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct.

Transition Metal-Catalyzed Cross-Coupling: While more complex, reactions like the Buchwald-Hartwig amination could theoretically be employed. This would involve coupling the piperidine amine with a suitably functionalized two-carbon unit, although for a simple side chain like ethanolamine, the previously mentioned methods are generally more straightforward. semanticscholar.org Another modern approach is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction, which couples amines with alcohols, producing water as the only byproduct, representing a green and atom-economical process. beilstein-journals.org

Introduction of the Ethanolamine Moiety

The ethanolamine unit (–CH₂CH₂OH) can be introduced using several reagents, depending on the chosen C-N bond-forming strategy.

The most direct method involves the reaction of the primary amine with ethylene (B1197577) oxide . britannica.comacs.org This reaction proceeds via a ring-opening mechanism where the amine nucleophilically attacks one of the carbon atoms of the epoxide ring, resulting in the direct formation of the N-substituted ethanolamine. acs.org This method is highly efficient but requires careful handling of ethylene oxide, which is a toxic and flammable gas.

Alternatively, as mentioned in the previous section, 2-haloethanols (e.g., 2-chloroethanol, 2-bromoethanol) serve as effective two-carbon building blocks. The amine displaces the halide in a standard Sₙ2 reaction to forge the C-N bond and introduce the complete hydroxyethyl (B10761427) group in a single step.

| Method | Reagent for Amine | Key Features | Considerations |

|---|---|---|---|

| Epoxide Ring-Opening | Ethylene Oxide | Atom economical, direct formation of β-amino alcohol | Requires careful handling of toxic/flammable ethylene oxide |

| Nucleophilic Substitution | 2-Haloethanol (e.g., 2-bromoethanol) | Uses common and stable liquid reagents | Requires a base; formation of halide salt byproduct |

| Reductive Amination | 2-Hydroxyacetaldehyde | Mild, one-pot procedure | Stability of 2-hydroxyacetaldehyde can be an issue |

Derivatization Strategies for 2-((1-Benzylpiperidin-3-yl)amino)ethanol

The primary alcohol of the ethanolamine moiety is a versatile functional group that can be readily converted into esters and ethers, thereby altering the compound's polarity, lipophilicity, and potential for hydrogen bonding.

Esterification: The hydroxyl group can undergo esterification with a variety of carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of an acid catalyst or a coupling agent. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) yields the corresponding ester.

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. Another approach involves the use of alkylating agents under basic conditions. These modifications can introduce a wide range of alkyl or aryl substituents.

Table 1: Representative Modifications of the Ethanolamine Hydroxyl Group

| Modification Type | Reagents and Conditions | Product |

|---|---|---|

| Acetylation | Acetic anhydride, Pyridine, Room Temperature | 2-((1-Benzylpiperidin-3-yl)amino)ethyl acetate |

| Benzoylation | Benzoyl chloride, Triethylamine, DCM, 0 °C to RT | 2-((1-Benzylpiperidin-3-yl)amino)ethyl benzoate |

| Methylation | Sodium hydride, Methyl iodide, THF, 0 °C to RT | 1-Benzyl-N-(2-methoxyethyl)piperidin-3-amine |

| Ethylation | Sodium hydride, Ethyl bromide, DMF, Room Temperature | 1-Benzyl-N-(2-ethoxyethyl)piperidin-3-amine |

The piperidine ring offers opportunities for modification at both the nitrogen atom and the carbon skeleton.

N-Alkylation and N-Oxide Formation: The tertiary amine of the piperidine ring can be further alkylated to form quaternary ammonium (B1175870) salts. This is typically achieved by reacting the parent compound with an alkyl halide. The resulting quaternary salts have increased water solubility. Additionally, the nitrogen atom can be oxidized to form an N-oxide. This transformation is commonly carried out using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. N-oxides are often explored as prodrugs, as they can be reduced back to the parent tertiary amine in vivo.

Table 2: Representative Modifications of the Piperidine Ring

| Modification Type | Reagents and Conditions | Product |

|---|---|---|

| N-Methylation (Quaternization) | Methyl iodide, Acetonitrile, Room Temperature | 1-Benzyl-3-((2-hydroxyethyl)amino)-1-methylpiperidin-1-ium iodide |

| N-Oxide Formation | m-Chloroperoxybenzoic acid (mCPBA), DCM, 0 °C to RT | 1-Benzyl-3-((2-hydroxyethyl)amino)piperidine 1-oxide |

| C-4 Methyl Substitution | (Requires synthesis from 1-benzyl-4-methylpiperidin-3-one) | 2-((1-Benzyl-4-methylpiperidin-3-yl)amino)ethanol |

The N-benzyl group plays a significant role in the properties of the molecule and can be modified in several ways, including substitution on the aromatic ring or complete removal.

Substitution on the Aromatic Ring: Derivatives with substituents on the phenyl ring of the benzyl group can be synthesized by starting with the appropriately substituted benzyl bromide or benzyl chloride in the initial N-benzylation of a 3-aminopiperidine precursor. This allows for the introduction of a wide array of functional groups, such as halogens, alkyl, alkoxy, and nitro groups, which can modulate the electronic properties and steric bulk of this part of the molecule.

Debenzylation: The benzyl group can be removed to yield the corresponding secondary amine. A common method for this transformation is catalytic transfer hydrogenation. mdma.chmdma.ch This reaction is typically performed using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium formate (B1220265) or formic acid in a protic solvent such as methanol. mdma.chmdma.chorganic-chemistry.org This deprotection step is often employed to enable further derivatization at the piperidine nitrogen.

Table 3: Representative Alterations of the Benzyl Group

| Modification Type | Reagents and Conditions | Product |

|---|---|---|

| Phenyl Ring Substitution (4-Methoxy) | (Starting from 4-methoxybenzyl chloride) | 2-((1-(4-Methoxybenzyl)piperidin-3-yl)amino)ethanol |

| Phenyl Ring Substitution (4-Chloro) | (Starting from 4-chlorobenzyl chloride) | 2-((1-(4-Chlorobenzyl)piperidin-3-yl)amino)ethanol |

| Debenzylation | 10% Pd/C, Ammonium formate, Methanol, Reflux | 2-(Piperidin-3-ylamino)ethanol |

Extensive Literature Search Yields No Specific Pharmacological Data for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific pharmacological and biological activities of the chemical compound this compound.

Despite a thorough search for data pertaining to the neuropharmacological activities and anti-inflammatory effects of this specific molecule, no studies detailing its interaction with cholinergic systems, monoamine systems, sigma receptors, or its potential for neuroprotection and inhibition of pro-inflammatory pathways could be located in the public domain.

The compound, identified by CAS Number 1094401-28-1, is listed in several chemical supplier catalogs, but these entries lack any accompanying data on its biological or pharmacological properties.

While the N-benzylpiperidine moiety is a core structural feature in numerous pharmacologically active compounds, including agents that target the systems outlined in the requested article, research findings are specific to the entire structure of the molecule . Extrapolating data from related but structurally distinct molecules would be scientifically inaccurate and speculative. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the pharmacological investigations and biological activities of this compound as requested.

The following areas of research, as specified in the query, currently have no available data for this particular compound:

Modulation of Cholinergic Systems: No studies on the inhibition of acetylcholinesterase or butyrylcholinesterase.

Interactions with Monoamine Systems: No information regarding dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) reuptake/release, or monoamine oxidase inhibition.

Ligand Binding to Sigma Receptors: No data on binding affinity for σ1 or σ2 receptors.

Neuroprotective Potentials: No experimental models have been published testing its neuroprotective effects.

Anti-inflammatory and Immunomodulatory Effects: No research on the inhibition of pro-inflammatory pathways.

Consequently, the creation of an article with the specified structure and content for "this compound" cannot be fulfilled at this time due to the absence of foundational scientific research.

Pharmacological Investigations and Biological Activities

Anti-inflammatory and Immunomodulatory Effects

Enzyme Inhibition in Inflammatory Processes (e.g., N-Acylphosphatidylethanolamine Phospholipase D)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). NAPE-PLD catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into these bioactive FAEs, which play roles in various physiological processes. Given that NAEs are involved in modulating inflammation, NAPE-PLD has emerged as a therapeutic target for inflammatory conditions.

Antimicrobial and Anti-parasitic Research

The N-benzylpiperidine scaffold is a recurring motif in compounds investigated for antimicrobial properties. Research into derivatives of this core structure has shown promising activity against a range of bacterial and fungal pathogens.

For instance, a study on N-benzyl piperidin-4-one derivatives demonstrated that these compounds exhibited very potent in vitro activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net Another investigation into novel piperidine (B6355638) derivatives found that certain compounds displayed significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comacademicjournals.org One compound, in particular, showed strong inhibition against seven different bacterial strains with minimum inhibitory concentration (MIC) values as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org The structural similarity of these active compounds to 2-((1-Benzylpiperidin-3-yl)amino)ethanol suggests that this molecule could also possess antimicrobial capabilities, although specific testing is needed for confirmation.

Conversely, while various heterocyclic compounds, including those with piperidine-like structures, have been explored for anti-parasitic applications against organisms like Leishmania donovani and Trypanosoma cruzi, specific research into the anti-parasitic effects of N-benzylpiperidine derivatives is less documented in the available literature. nih.govmdpi.com

| Compound Class | Test Organism | Activity Noted | Source |

|---|---|---|---|

| N-benzyl piperidin-4-one derivatives | Aspergillus niger (Fungus) | Potent Activity | researchgate.net |

| N-benzyl piperidin-4-one derivatives | Escherichia coli (Gram-negative) | Potent Activity | researchgate.net |

| Novel Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Active | biointerfaceresearch.com |

| Novel Piperidine Derivatives | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |

| Novel Piperidine Derivatives | Bacillus cereus, E. coli, S. aureus, Klebsiella pneumoniae, Micrococcus luteus | Strong Inhibitory Activity (≥ 6 mm zones) | academicjournals.org |

Metabolic and Cardiovascular System Interactions

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The search for new antihyperlipidemic agents is a key focus of pharmaceutical research. While direct studies on the antihyperlipemic effects of the this compound scaffold are limited, research on other piperidine-containing natural products has shown potential in this area. For example, a synthetic derivative of piperine, the major alkaloid from black pepper which contains a piperidine ring, demonstrated significant antihyperlipidemic effects in a rat model. researchgate.net This derivative, N-leucinylpiperamide, was found to markedly reduce total cholesterol (-52.4%), triglycerides (-61.7%), and LDL-cholesterol (-27.8%), while substantially increasing HDL-cholesterol (+147.4%) at a dose of 10 mg/kg. researchgate.net These findings highlight the potential of the piperidine moiety as a scaffold for the development of new drugs to manage lipid disorders.

Platelet aggregation is a critical process in thrombosis, and its inhibition is a primary strategy for preventing cardiovascular events like heart attacks and strokes. japsonline.com Several studies have identified piperidine derivatives as effective inhibitors of platelet aggregation.

In one study, a series of 4-(4'-bromophenyl)-4-piperidinol derivatives were evaluated, with compound PD5 emerging as a potent inhibitor of platelet-activating factor-induced aggregation, showing an IC₅₀ value of 0.06 mM. nih.gov Another research effort, using the natural product piperlongumine (B1678438) as a starting point, synthesized several new derivatives. nih.gov Among these, 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was identified as having the most significant inhibitory effect on platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF). nih.gov The mechanism for some related compounds, like piperine, involves the inhibition of enzymes such as cytosolic phospholipase A₂ and thromboxane (B8750289) A₂ synthase. mdpi.com This body of research indicates that the piperidine core is a promising framework for developing novel antiplatelet agents.

| Compound Class/Name | Activity | IC₅₀ Value | Inducer | Source |

|---|---|---|---|---|

| PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) | Platelet Aggregation Inhibition | 0.06 mM | Platelet-Activating Factor | nih.gov |

| 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Platelet Aggregation Inhibition | Not specified | Collagen, AA, PAF | nih.gov |

Other Reported Biological Effects of Related Scaffolds

The N-benzylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a diverse range of pharmacological effects. Beyond the activities already discussed, this scaffold is integral to compounds targeting neurodegenerative diseases and cancer.

Cholinesterase Inhibition: Several N-benzylpiperidine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.govuj.edu.pl Inspired by the structure of the approved drug donepezil (B133215), which contains this moiety, researchers have developed novel derivatives with potent, dual-target inhibitory activity in the micromolar and even nanomolar range. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: The N-benzylpiperidine framework has been used to develop potent and reversible inhibitors of monoacylglycerol lipase (MAGL). unisi.it MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL has therapeutic potential for neurodegenerative diseases, inflammation, and certain types of cancer. unisi.it

Ubiquitin-Specific Peptidase 7 (USP7) Inhibition: In the field of oncology, N-benzyl piperidinol derivatives have been identified as highly potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7). nih.gov USP7 is a deubiquitinase that regulates the stability of oncoproteins, making it an attractive target for cancer therapy. Certain derivatives have demonstrated strong antitumor activity against cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov

| Target | Therapeutic Area | Scaffold | Reported Potency | Source |

|---|---|---|---|---|

| AChE/BuChE | Alzheimer's Disease | N-benzyl-piperidine | IC₅₀ = 2.08 µM (AChE), 7.41 µM (BuChE) | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Neurodegeneration, Cancer | Benzylpiperidine | IC₅₀ = 13.1 nM | unisi.it |

| USP7 | Cancer | N-benzyl piperidinol | IC₅₀ = 40.8 nM | nih.gov |

Mechanisms of Action and Molecular Interactions

Receptor Agonism/Antagonism and Ligand-Target Interactions

The benzylpiperidine core is a versatile scaffold known to interact with a variety of receptor systems. While direct binding data for 2-((1-Benzylpiperidin-3-yl)amino)ethanol is not prominently available, studies on analogous structures provide insight into its potential targets.

Muscarinic Receptors: The piperidine (B6355638) ring is a key structural element in many ligands that target muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govacs.org These receptors are crucial in both the central and peripheral nervous systems. nih.gov Structurally similar compounds, such as certain 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, have been utilized as intermediates in the synthesis of muscarinic receptor allosteric agents. mdpi.com This suggests that the benzylpiperidine skeleton is suitable for interaction with the binding sites of mAChRs.

Opioid Receptors: Phenylpiperidine derivatives are a well-established class of opioid receptor ligands, with fentanyl and its analogues being prominent examples. wikipedia.orgpainphysicianjournal.com These compounds primarily exert their effects through interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. taylor.edu Although this compound is not a direct analogue of classical phenylpiperidine opioids, the shared piperidine core indicates a potential, though unconfirmed, for interaction with these receptors.

Retinol-Binding Protein 4 (RBP4): RBP4 is the primary transporter for retinol (B82714) (Vitamin A) in the bloodstream. wikipedia.org Antagonism of RBP4 is being explored as a therapeutic strategy for conditions like Stargardt disease and atrophic age-related macular degeneration by reducing the formation of toxic lipofuscin bisretinoids in the retina. acs.orgacs.orgnih.gov While potent RBP4 antagonists like A1120 feature a piperidine ring, they typically possess different substitution patterns compared to the simple benzyl (B1604629) group in the target compound. acs.orgresearchgate.net There is no direct evidence to suggest significant interaction of this compound with RBP4.

Other Receptors: Research has demonstrated that various benzylpiperidine derivatives exhibit high affinity for other receptors, such as sigma (σ) receptors, which are implicated in neurological disorders. nih.govresearchgate.net For instance, certain polyfunctionalized pyridines containing an N-benzylpiperidine motif show nanomolar affinity for the σ1 receptor subtype. nih.govresearchgate.net Additionally, analogues have been designed to target dopamine (B1211576) D2 receptors. mdpi.com

| Receptor Target | Activity of Structurally Related Benzylpiperidine Compounds | Reference |

|---|---|---|

| Muscarinic Receptors | Used as intermediates for muscarinic receptor allosteric agents. | mdpi.com |

| Sigma (σ) Receptors | Derivatives show high affinity, with Ki values in the nanomolar range for σ1 receptors. | nih.govresearchgate.net |

| Dopamine D2 Receptors | An analogue, D2AAK1_3, showed affinity with a Ki of 151 nM. | mdpi.com |

Enzymatic Inhibition Profiles and Catalytic Mechanisms

A significant area of investigation for benzylpiperidine derivatives is their role as enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism.

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.gov The N-benzylpiperidine moiety is a core component of the potent AChE inhibitor, donepezil (B133215). nih.gov Numerous studies have developed hybrid molecules incorporating this scaffold that exhibit potent dual inhibition of both AChE and BuChE. researchgate.netacs.orgmdpi.com For example, benzylpiperidine-derived hydrazones have been synthesized that show AChE inhibition comparable to donepezil. researchgate.net

Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862). Inhibition of MAO-A and MAO-B is a therapeutic approach for depression and neurodegenerative diseases. mdpi.com Benzylpiperidine derivatives, particularly those hybridized with other pharmacophores like pyridazinone or hydrazone, have been identified as effective inhibitors of both MAO isoforms. mdpi.comresearchgate.net

| Enzyme Target | Compound Class / Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzylpiperidine-derived hydrazone (Compound 8) | 0.064 µM | researchgate.net |

| Butyrylcholinesterase (BuChE) | Pyrrolizine-benzylpiperidine hybrid (Compound 36) | Submicromolar Range | nih.gov |

| Monoamine Oxidase A (MAO-A) | Benzylpiperidine-derived hydrazone (Compound 5) | 0.26 µM | researchgate.net |

| Monoamine Oxidase B (MAO-B) | Benzylpiperidine-derived hydrazone (Compound 5) | 0.116 µM | researchgate.net |

Intracellular Signaling Pathway Modulation

The interaction of a ligand with its primary target often initiates a cascade of intracellular signaling events that mediate the compound's ultimate cellular effect.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. There is currently no direct scientific evidence in the reviewed literature linking this compound to the modulation of the NF-κB pathway.

Nur77 (Nuclear Receptor 77): Nur77 is an orphan nuclear receptor involved in regulating apoptosis, inflammation, and metabolism. Ligand-dependent activation of Nur77 can induce cell death pathways in cancer cells. nih.gov While certain chemical agents have been identified as Nur77 agonists, there is no available research to suggest that this compound or its close analogues modulate the Nur77 signaling pathway. nih.gov

Influence on Neurotransmitter Dynamics

Based on its potential enzymatic inhibition profile, this compound could significantly influence the dynamics of several neurotransmitter systems.

Cholinergic System: By potentially inhibiting AChE, the compound could increase the synaptic concentration and duration of action of acetylcholine. This enhancement of cholinergic neurotransmission is the primary mechanism of drugs used to treat Alzheimer's disease. nih.gov

Monoaminergic Systems: Potential inhibition of MAO-A and MAO-B would lead to elevated levels of monoamine neurotransmitters. This can affect mood, cognition, and motor control. Furthermore, some benzylpiperidine derivatives have been designed to inhibit the serotonin transporter (SERT), which would also increase synaptic serotonin levels. mdpi.com

GABAergic and Glutamatergic Systems: The aminoethanol portion of the molecule is structurally related to ethanol, which is known to interact with GABA-A receptors and NMDA receptors. nih.gov However, this structural similarity is not sufficient to conclude a direct pharmacological effect on these systems without specific experimental data.

Structure-Based Drug Design Approaches

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently employed in structure-based drug design to create novel therapeutic agents. unisi.it Its conformational flexibility and ability to present substituents in specific vectors make it an ideal starting point for developing ligands that can fit into the binding pockets of various enzymes and receptors.

Researchers have extensively used this core to develop multi-target-directed ligands (MTDLs), particularly for complex multifactorial diseases like Alzheimer's. nih.govresearchgate.net This approach involves creating hybrid molecules where the benzylpiperidine moiety is linked to another pharmacophore to engage multiple pathological targets simultaneously. Examples include:

Donepezil-based hybrids: The N-benzylpiperidine part of donepezil is linked to other active fragments to add functionalities like antioxidant or anti-amyloid aggregation properties. nih.gov

Hydrazone derivatives: Benzylpiperidine-derived hydrazones have been designed as dual inhibitors of cholinesterases and monoamine oxidases. researchgate.net

Oxadiazole hybrids: Novel compounds linking the benzylpiperidine core to a 1,3,4-oxadiazole (B1194373) moiety have been synthesized to target cholinesterases and beta-secretase 1 (BACE-1). acs.org

These design strategies highlight the utility of the this compound framework as a foundational structure for further chemical modification and optimization.

Structure Activity Relationship Sar Analyses

Substituent Effects on Pharmacological Potency and Selectivity

Piperidine (B6355638) Ring Modifications (Position and Nature of Substituents)

The piperidine ring is a central component of the scaffold, and its substitution pattern is critical for biological activity. The position of the aminoethanol side chain, as well as the addition of other substituents, can drastically alter a compound's interaction with target proteins.

The parent compound features a substitution at the 3-position of the piperidine ring. SAR studies on related scaffolds, such as aminoglycoside mimetics, highlight the importance of the cis-1,3-diamine configuration for molecular recognition, particularly for RNA targets. ucsd.edunih.gov This suggests that the 3-position is a key interaction point. However, in other contexts, such as in analogs of the Alzheimer's drug Donepezil (B133215), the 1,4-disubstitution pattern on the piperidine ring is more common, though it has been shown that additional substitutions can enhance biological activity.

Modifications to the piperidine ring itself, such as replacing it with a piperazine (B1678402) ring, have been explored. unisi.it While this substitution can be beneficial for certain targets, it may also impact selectivity. For instance, in a series of sigma receptor ligands, benzylpiperazine derivatives showed moderate affinity for the σ1 receptor but were highly selective over the σ2 receptor. nih.gov In contrast, replacing the basic piperidine moiety with a non-basic amide group often leads to a significant loss of activity, underscoring the importance of the basic nitrogen for target interaction. nih.gov

The nature of substituents on the piperidine ring also plays a significant role. Studies on piperidine-substituted sulfonamides as anticancer agents revealed that the presence of a methyl group at the 3- or 4-position of the piperidine ring was crucial for high anticancer activity. ajchem-a.com

Table 1: Effects of Piperidine Ring Modifications on Biological Activity

| Modification | Observation | Implication |

|---|---|---|

| Substitution Position | The cis-1,3-diamine configuration is important for RNA recognition in some scaffolds. ucsd.edunih.gov | The 3-amino substitution is a critical feature for certain biological targets. |

| Ring Replacement | Replacing piperidine with piperazine can increase selectivity for σ1 over σ2 receptors. nih.gov | The nature of the heterocyclic ring dictates target affinity and selectivity. |

| Addition of Substituents | Methyl groups at the 3- or 4-position of the piperidine ring can enhance anticancer activity in related compounds. ajchem-a.com | Small alkyl substituents can optimize interactions within the binding pocket. |

| Removal of Basic Nitrogen | Replacing the basic piperidine with a neutral amide group leads to a loss of activity against MenA. nih.gov | The protonated amine is crucial for binding to many biological targets. |

Benzyl (B1604629) Group Substitutions and Their Influence

The N-benzyl group is a key feature of the scaffold, contributing to its lipophilicity and engaging in important binding interactions, such as cation-π or π-π stacking with aromatic residues in target proteins. nih.govmdpi.com Modifications to the benzyl ring can therefore significantly impact potency and selectivity.

In the development of inhibitors for acetylcholinesterase (AChE), a target relevant to Alzheimer's disease, the N-benzylpiperidine moiety has been shown to interact with key tyrosine residues at the enzyme's active site. mdpi.com Introducing bulky aromatic substituents on this group can enhance interactions with both AChE and butyrylcholinesterase (BuChE), although it may negatively affect binding to other targets like the serotonin (B10506) transporter (SERT) due to steric hindrance. mdpi.com

The electronic properties of substituents on the benzyl ring are also critical. For antimicrobial agents, studies on benzyl guanidine (B92328) derivatives showed that electron-withdrawing groups, such as trifluoromethyl (CF3), and halogens, like chlorine (Cl), could significantly enhance potency. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative was found to be highly potent against both S. aureus and E. coli. mdpi.com Conversely, for sigma receptor ligands, a 4-fluorophenyl substitution on a related scaffold resulted in a weaker ligand compared to the unsubstituted analog. nih.gov

Table 2: Influence of Benzyl Group Substitutions on Pharmacological Activity

| Substitution | Target/System | Observation |

|---|---|---|

| Unsubstituted Benzyl | Acetylcholinesterase (AChE) | Engages in π-π interactions with key aromatic residues (e.g., Tyr341). mdpi.com |

| Bulky Aromatic Groups | AChE/BuChE | May enhance inhibitory activity. mdpi.com |

| Bulky Aromatic Groups | Serotonin Transporter (SERT) | May decrease affinity due to steric hindrance. mdpi.com |

| 4-Fluoro | Sigma-1 Receptor (σ1R) | Decreased affinity compared to the unsubstituted analog. nih.gov |

| 2-Chloro-3-Trifluoromethyl | Bacteria (S. aureus, E. coli) | Significantly increased antimicrobial potency. mdpi.com |

| 4-Trifluoromethyl | Bacteria (S. aureus) | Potent activity against S. aureus but less active against E. coli. mdpi.com |

Aminoethanol Side Chain Variations

In a series of sigma receptor ligands, the length of the linker between the piperidine ring and another part of the molecule was found to be crucial for affinity. Increasing the alkyl chain length from a direct amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) linker resulted in significantly increased affinity for the σ1 receptor. nih.govresearchgate.net This suggests that an optimal distance between the core scaffold and other interacting moieties is required for potent binding.

Furthermore, N-alkylation of the side chain can also modulate activity. For example, introducing a methyl group to a propargyl amine side chain in a related pyridine (B92270) series significantly increased σ1 receptor affinity. nih.govresearchgate.net In another example, an isopropyl group was added to the amino group of the side chain, creating 2-((1-Benzylpiperidin-3-yl)(isopropyl)amino)ethanol. chemscene.com While specific activity data for this analog is not detailed in the available literature, such a modification would increase lipophilicity and steric bulk, likely altering its binding profile compared to the parent compound.

Stereochemical Impact on Biological Activity

The 2-((1-Benzylpiperidin-3-yl)amino)ethanol molecule contains a chiral center at the 3-position of the piperidine ring. evitachem.com Consequently, it exists as two enantiomers, (R)- and (S)-2-((1-Benzylpiperidin-3-yl)amino)ethanol. evitachem.com It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in biological activity, as enantiomers can exhibit different pharmacological potencies, efficacies, and metabolic profiles due to their distinct three-dimensional arrangements.

The differential activity of enantiomers arises from their specific interactions with chiral biological macromolecules, such as receptors and enzymes. For instance, in the context of Alzheimer's disease therapy, the stereochemistry of substituents on the piperidine ring of Donepezil analogs has been shown to be important for their binding behavior within the active site of acetylcholinesterase.

While direct comparative studies on the enantiomers of this compound are not widely published, the principles of stereoselectivity are broadly applicable. It is highly probable that one enantiomer will exhibit greater potency or selectivity for a given biological target than the other. This necessitates the use of chiral synthesis or resolution techniques to isolate and evaluate the individual stereoisomers to fully characterize the molecule's pharmacological profile. evitachem.com

Correlation of Structural Features with Specific Biological Targets

Cholinesterases (AChE/BuChE): The N-benzylpiperidine motif is a well-known pharmacophore for AChE inhibitors, where the benzyl group interacts with the peripheral anionic site (PAS) and the protonated piperidine nitrogen interacts with the catalytic anionic site (CAS). researchgate.net Modifications that enhance these interactions, such as adding bulky aromatic groups, can improve potency. mdpi.com

Sigma Receptors (σ1 and σ2): Affinity for sigma receptors is strongly influenced by the basicity of the piperidine nitrogen and the nature of the side chain. nih.gov A protonated amine is generally required for binding. The length of the linker between the piperidine core and other functional groups is also critical, with linkers of 2-3 atoms often showing optimal affinity for the σ1 receptor. nih.govresearchgate.net

Monoamine Transporters (e.g., SERT): While the benzylpiperidine scaffold can show affinity for monoamine transporters, selectivity is often an issue. Structural modifications, such as the introduction of bulky groups, can diminish affinity for SERT while retaining it for other targets like AChE, likely due to steric clashes within the SERT binding site. mdpi.com

Monoacylglycerol Lipase (B570770) (MAGL): Benzylpiperidine derivatives have been developed as reversible MAGL inhibitors. unisi.it In this context, the piperidine ring serves as a central scaffold, and substitutions on appended aromatic rings can be optimized to enhance inhibitory potency. unisi.it

Table 3: Correlation of Structural Motifs with Biological Targets

| Structural Motif | Biological Target | Key Interaction/Role |

|---|---|---|

| N-Benzylpiperidine | Acetylcholinesterase (AChE) | Interacts with both the catalytic and peripheral sites of the enzyme. researchgate.net |

| Protonated Piperidine Nitrogen | Sigma Receptors (σ1/σ2) | Essential for binding; acts as the positive ionizable functionality. nih.gov |

| Flexible Alkylamino Side Chain | Sigma-1 Receptor (σ1R) | The length of the chain is crucial for optimizing affinity. nih.govresearchgate.net |

| Substituted Benzyl Group | Various (e.g., AChE, MAGL) | Modulates lipophilicity and provides key π-π or hydrophobic interactions. unisi.itmdpi.com |

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling in Scaffold Optimization

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of the this compound scaffold and for guiding the design of new, more potent analogs. ijert.orgijert.org These in silico techniques help to rationalize experimental findings and predict the activity of novel compounds before their synthesis, thus saving time and resources. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to build predictive models that correlate the three-dimensional properties of molecules (e.g., steric and electrostatic fields) with their biological activity. nih.gov For related heterocyclic compounds, QSAR models have successfully identified key molecular descriptors that are crucial for activity. These often include hydrophobicity, the number of rotatable bonds, and the presence of hydrogen bond donors and acceptors. ijert.org

Molecular docking simulations provide insights into the specific binding modes of these ligands within the active sites of their target proteins. For instance, docking studies of benzylpiperidine derivatives in AChE have confirmed that the benzyl group occupies the peripheral site while the piperidine ring is positioned within the catalytic gorge. mdpi.com Similarly, for sigma receptor ligands, docking has revealed that the protonated piperidine nitrogen forms a key ionic interaction, while the benzyl and other hydrophobic moieties occupy lipophilic pockets within the receptor. nih.gov

These computational approaches allow for the virtual screening of compound libraries and the rational design of modifications. By analyzing the contour maps generated from 3D-QSAR models or the binding poses from docking studies, medicinal chemists can identify regions of the molecule where modifications—such as adding a hydrogen bond donor or a hydrophobic group—are likely to enhance binding affinity and, consequently, biological activity. nih.govresearchgate.net

Preclinical Research Paradigms and Translational Implications

In Vitro Models for Efficacy and Target Engagement

In vitro assays are fundamental in early-stage drug discovery for determining a compound's biological activity, mechanism of action, and target engagement. For compounds structured around the N-benzylpiperidine scaffold, a variety of in vitro models are employed to assess their potential therapeutic utility, especially for neurodegenerative diseases like Alzheimer's.

Commonly used assays for this class of compounds include:

Enzyme Inhibition Assays: A primary focus for N-benzylpiperidine derivatives has been the inhibition of key enzymes implicated in Alzheimer's disease pathology. researchgate.net

Cholinesterase Inhibition: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is frequently measured using methods like the Ellman colorimetric assay. researchgate.net This helps quantify the compound's potential to enhance cholinergic neurotransmission, a key strategy in symptomatic AD treatment. nih.govnih.gov

β-Secretase (BACE-1) Inhibition: To assess the potential to modify disease progression, BACE-1 inhibition is evaluated. researchgate.net Fluorescence resonance energy transfer (FRET)-based assays are often used to measure the reduction in amyloid precursor protein (APP) cleavage, a critical step in the formation of amyloid-β (Aβ) plaques. acs.org

Amyloid-β Aggregation Inhibition Assays: The ability of a compound to interfere with the aggregation of Aβ peptides is a desirable property for an anti-Alzheimer's agent. mdpi.com The Thioflavin T assay is a standard method used to monitor Aβ aggregation kinetics in the presence and absence of the test compound. researchgate.netacs.org

Receptor Binding Assays: The N-benzylpiperidine structure is a common motif in ligands for various receptors. Radioligand binding assays are used to determine the affinity and selectivity of compounds for specific targets, such as sigma receptors (σ1R and σ2R), which are implicated in neurological disorders and pain. nih.govnih.gov

Cell-Based Assays: To understand the compound's effect in a more biological context, cell-based models are used. For instance, neuroblastoma cell lines (e.g., PC12) can be treated with toxins (like H2O2 or Aβ) to induce cell injury, and the compound's neuroprotective effects are then evaluated. nih.gov These assays help to confirm that biochemical activity translates to a cellular effect.

Relevant Animal Models for Disease Pathologies

To evaluate the in vivo efficacy of a drug candidate, researchers rely on animal models that replicate key aspects of human diseases. For the therapeutic areas where N-benzylpiperidine derivatives show promise, several well-established animal models are utilized.

Traumatic Brain Injury (TBI): No single model can fully replicate the complexity of human TBI, so various models are used to study different injury types. mdpi.com

Controlled Cortical Impact (CCI): This widely used model employs a pneumatic or electromagnetic piston to directly impact the exposed dura, causing a reproducible focal brain injury. mdpi.comnih.gov It allows for precise control over injury parameters like impact velocity and depth.

Fluid Percussion Injury (FPI): The lateral FPI model is another common choice, inducing both focal contusion and diffuse subcortical injury by applying a fluid pulse to the dura. mdpi.com It effectively mimics aspects of both focal and diffuse brain injuries seen in humans. mdpi.com

Weight-Drop Impact Acceleration: This model, often called the 'Marmarou model', produces a diffuse brain injury by dropping a weight onto a steel disc fixed to the animal's skull, causing rotational acceleration of the head. nih.gov

Alzheimer's Disease (AD): Animal models for AD are crucial for testing agents that aim to improve cognitive function or slow disease progression.

Scopolamine-Induced Amnesia: This is an acute model where the cholinergic antagonist scopolamine (B1681570) is administered to rodents to induce transient memory and cognitive deficits, mimicking the cholinergic dysfunction seen in AD. researchgate.netacs.orgresearchgate.net It is widely used to screen for compounds with procognitive effects.

Amyloid-β (Aβ)-Induced Models: In these models, Aβ peptides are directly infused into the brain of rodents to induce neuroinflammation, synaptic dysfunction, and cognitive impairments, thereby modeling the effects of amyloid pathology. researchgate.netacs.org

Acute Lung Injury (ALI): ALI and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by severe lung inflammation.

Lipopolysaccharide (LPS)-Induced ALI: This is the most common model for inducing ALI in animals. mdpi.com Intratracheal or intravenous administration of LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory cascade in the lungs, leading to edema, neutrophil infiltration, and tissue damage that closely resembles human ALI. mdpi.comnih.gov

Pharmacological Efficacy in Disease Models (e.g., Traumatic Brain Injury, Alzheimer's Disease, Acute Lung Injury)

While specific in vivo efficacy data for 2-((1-Benzylpiperidin-3-yl)amino)ethanol in models of TBI and ALI are not prominent in the available literature, the broader class of N-benzylpiperidine derivatives has demonstrated significant pharmacological effects, particularly in models of Alzheimer's Disease.

Traumatic Brain Injury: The primary goals of pharmacological intervention in TBI models are to reduce secondary injury cascades, such as neuroinflammation and oxidative stress, and to improve neurological outcomes. mdpi.comnih.gov Therapeutic agents are assessed for their ability to decrease lesion volume, reduce cerebral edema, and improve long-term functional recovery. mdpi.com Although cationic arginine-rich peptides and other agents have shown some promise in TBI models by reducing axonal injury, specific studies involving this compound are needed to determine its potential efficacy. nih.gov

Alzheimer's Disease: Derivatives containing the N-benzylpiperidine scaffold have shown promising results in various AD models. These compounds often act as multi-target-directed ligands, simultaneously inhibiting cholinesterases and modulating amyloid pathology. researchgate.netresearchgate.netacs.org In scopolamine- and Aβ-induced rodent models, efficacious compounds have been shown to reverse cognitive deficits observed in behavioral tests like the Y-maze and Morris water maze. researchgate.netacs.org Ex vivo analysis of brain tissue from these animals often reveals a significant reduction in AChE levels and oxidative stress markers, alongside an increase in antioxidant enzyme activity. researchgate.netacs.orgresearchgate.net

| Compound Class | Animal Model | Key Pharmacological Effects | Reference |

|---|---|---|---|

| N-Benzylpiperidine Hybrids (e.g., SD-6) | Scopolamine- and Aβ-induced rat models of AD | Ameliorated cognition and memory functions; Decreased brain AChE and malondialdehyde (MDA) levels; Increased brain superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH) levels. | researchgate.netacs.org |

| N-Benzylpiperidine Analogs | AD rat models | Improved cognitive impairment. | researchgate.net |

| N-benzyl pyridine-2-one derivatives | Scopolamine-induced cognitive deficits in mice | Significantly improved memory; Inhibited acetylcholinesterase activity and oxidative stress. | researchgate.net |

Acute Lung Injury: In LPS-induced ALI models, the effectiveness of a therapeutic agent is measured by its ability to attenuate the inflammatory response. mdpi.com Key outcome measures include reductions in histological lung damage, pulmonary edema (assessed by lung wet/dry weight ratio), and neutrophil infiltration (measured by myeloperoxidase activity). mdpi.commdpi.com While agents like adelmidrol (B1665519) have shown efficacy in reducing these markers, the potential of this compound in this context remains to be investigated. mdpi.com

Considerations for Drug Discovery and Lead Optimization

The process of advancing a "hit" compound like this compound into a viable drug candidate involves a rigorous lead optimization phase. danaher.combiobide.com This iterative process aims to refine the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com

Key considerations for this compound class include:

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial to understand how different structural modifications affect the compound's biological activity. For N-benzylpiperidine derivatives, research has shown that altering substituents on the benzyl (B1604629) ring or modifying the linker connecting the piperidine (B6355638) to other pharmacophores can dramatically influence potency and selectivity for targets like AChE and BACE-1. nih.govresearchgate.net The aminoethanol side chain of this compound provides a key point for modification to fine-tune its properties.

Multi-Target-Directed Ligand (MTDL) Strategy: Given the multifactorial nature of diseases like AD, designing single molecules that can interact with multiple relevant targets is a promising strategy. acs.orgmdpi.com Lead optimization for N-benzylpiperidine derivatives often focuses on balancing activities against targets such as AChE, BChE, and BACE-1, as well as preventing Aβ aggregation. researchgate.netresearchgate.net

Pharmacokinetic (ADMET) Profiling: A lead compound must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. danaher.com For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount. researchgate.netacs.org Optimization efforts would involve modifying the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA), to improve BBB penetration and metabolic stability. nih.gov In silico or computational tools are frequently used to predict these properties and guide synthetic efforts. danaher.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

The development of innovative and efficient synthetic strategies is paramount for creating a diverse library of 2-((1-Benzylpiperidin-3-yl)amino)ethanol analogs. Future research should focus on methodologies that allow for precise control over stereochemistry and the introduction of a wide range of functional groups.

Modern catalytic systems offer promising avenues for the synthesis of chiral amino alcohols and functionalized piperidines. For instance, asymmetric transfer hydrogenation and other catalytic asymmetric methods can be employed to produce enantiomerically pure β-amino alcohols, which are crucial precursors or analogs. nih.govnih.gov The application of transition-metal catalysis, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, could enable the efficient diversification of the benzyl (B1604629) and piperidine (B6355638) rings, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). technologynetworks.com

Furthermore, the development of one-pot or tandem reactions that combine multiple synthetic steps would enhance efficiency and reduce waste. Exploring multicomponent reactions, inspired by the biosynthesis of piperidine alkaloids, could provide a rapid and stereoselective route to highly functionalized piperidine cores. nih.gov These advanced synthetic approaches will be instrumental in generating a library of novel derivatives for extensive biological screening.

Table 1: Potential Synthetic Strategies for Diversification

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers of the amino alcohol moiety. | High enantioselectivity, access to specific biologically active isomers. |

| Cross-Coupling Reactions | Introduction of diverse substituents on the aromatic and heterocyclic rings. | Broad substrate scope, ability to fine-tune electronic and steric properties. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. | High atom economy, rapid access to structural diversity. |

| Flow Chemistry | Performing reactions in a continuous flow system. | Improved reaction control, scalability, and safety. |

Identification of New Biological Targets and Polypharmacology

The structural motifs within this compound, namely the benzylpiperidine and amino alcohol moieties, are present in numerous biologically active compounds, suggesting a high potential for polypharmacology—the ability to interact with multiple biological targets. Identifying these targets is a critical step in uncovering new therapeutic applications.

Computational approaches, such as in silico target prediction and molecular docking, can be utilized to screen for potential protein interactions. Web-based tools like SwissTargetPrediction can identify likely protein targets based on chemical structure, pointing towards potential activities against enzymes, receptors, and ion channels. nih.gov

Derivatives of benzylpiperidine have shown promise as multi-target-directed ligands, particularly in the context of complex multifactorial diseases like Alzheimer's disease. nih.govunibo.it Research has indicated that such compounds can simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govmdpi.com Furthermore, the piperidine scaffold is known to interact with a variety of receptors, including sigma receptors (σRs), which are implicated in neurological disorders and pain. drugtargetreview.com Investigations into the activity of this compound and its analogs against these and other targets, such as monoacylglycerol lipase (B570770) (MAGL) which is involved in endocannabinoid signaling, could reveal novel therapeutic avenues. acs.orgresearchgate.net

Table 2: Potential Biological Targets for Benzylpiperidine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase-1 (BACE-1), Monoacylglycerol Lipase (MAGL) | Alzheimer's Disease, Neuroinflammation, Pain |

| Receptors | Sigma Receptors (σ1R, σ2R), Muscarinic Receptors, Dopamine (B1211576) Receptors | Neurological Disorders, Pain, Psychiatric Disorders |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Pain, Epilepsy |

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new, effective, and affordable treatments. The chemical space occupied by piperidine-containing compounds has shown promise in the search for novel anti-infective agents.

Several studies have highlighted the potential of piperidine and its derivatives against various protozoan parasites responsible for NTDs. For instance, piperidine-based compounds have been investigated as potential treatments for Chagas disease, caused by Trypanosoma cruzi. mdpi.comresearchgate.net Similarly, research into leishmaniasis, caused by Leishmania species, has identified piperidine and amino alcohol derivatives with leishmanicidal activity. sci-hub.senih.gov The antiprotozoal activity of related scaffolds against Trypanosoma brucei, the causative agent of African trypanosomiasis, has also been reported. researchgate.net

Future research should involve screening this compound and a library of its derivatives against a panel of pathogens responsible for NTDs. Structure-activity relationship studies could then guide the optimization of lead compounds to enhance their potency and selectivity, while minimizing toxicity. This line of inquiry could lead to the development of novel therapeutics for these devastating diseases.

Advanced Preclinical Evaluation Strategies

To bridge the gap between promising in vitro activity and clinical success, advanced preclinical evaluation strategies are essential. For a compound like this compound, which may exhibit polypharmacology, a comprehensive preclinical assessment is crucial.

Beyond standard cell-based assays, more physiologically relevant models should be employed. Organ-on-a-chip technology and 3D cell cultures can provide more accurate predictions of a compound's efficacy and toxicity in humans compared to traditional 2D cell cultures. acs.org For neurodegenerative disease indications, the use of humanized mouse models can offer better insights into the compound's effects on the human immune system and central nervous system. nih.gov

A thorough pharmacokinetic and pharmacodynamic (PK/PD) profiling is necessary to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives. mdpi.com This includes in vitro assays to assess metabolic stability and potential for drug-drug interactions, as well as in vivo studies in relevant animal models to determine key PK parameters. researchgate.netnih.gov Such detailed preclinical data is vital for selecting the most promising candidates for clinical development.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These technologies can be applied at various stages of the development of this compound derivatives, from initial design to preclinical evaluation.

Machine learning models can be trained to predict the ADMET properties of new molecules, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. mdpi.com Furthermore, AI can be used to analyze complex biological data from preclinical studies, such as genomics and proteomics data, to identify biomarkers of drug response and to better understand the mechanism of action of the compounds. By leveraging the power of AI and ML, the development of this compound-based therapeutics can be made more efficient and cost-effective.

常见问题

Basic: What are the recommended synthetic routes for 2-((1-Benzylpiperidin-3-yl)amino)ethanol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions starting from benzylpiperidine derivatives. Key steps include:

- Alkylation/amination : Reacting 1-benzylpiperidin-3-amine with ethylene oxide or a bromoethanol derivative under basic conditions (e.g., triethylamine) in dichloromethane or THF.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometry to minimize side products. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzylpiperidine scaffold and ethanolamine substituent (e.g., δ ~3.5–4.0 ppm for N-CH-CH-OH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 242.34 g/mol).

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for pharmacological studies) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

- Toxicity : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Use nitrile gloves, goggles, and fume hoods.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Follow hazardous waste protocols for amine-containing compounds .

Advanced: How can researchers investigate the compound's interactions with neurotransmitter receptors like dopamine or serotonin receptors?

- In vitro assays : Radioligand binding assays (e.g., H-labeled dopamine D2/D3 receptors) quantify affinity (K).

- Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity.

- Structural studies : Molecular docking simulations using X-ray receptor structures (e.g., PDB 6CM4) predict binding modes .

Advanced: What strategies are effective in resolving contradictions between studies reporting divergent biological activities?

- Replicate experiments : Control variables like cell line passage number, solvent (DMSO vs. saline), and assay temperature/pH.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipid-rich membranes due to logP ~2.1).

- Cross-validation : Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays) .

Advanced: How can the stereochemistry of the compound influence its pharmacological profile, and what methods validate its configuration?

- Chiral synthesis : Use enantiopure starting materials (e.g., (R)-1-benzylpiperidin-3-amine) to control stereochemistry at the piperidine C3 position.

- Analytical validation : Chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy confirms enantiomeric excess (>99%) .

Advanced: What computational approaches predict the compound's reactivity and stability under various conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidation at the ethanolamine moiety.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict bioavailability.

- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitors hydrolytic or oxidative degradation products .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP while maintaining blood-brain barrier (BBB) permeability.

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) oxidation hotspots. Modify vulnerable sites (e.g., piperidine N-benzyl group) .

Advanced: What are the ethical and data-sharing considerations when publishing research on this compound?

- Data anonymization : Remove identifiers from datasets involving human cell lines or animal models.

- Open-access compliance : Deposit raw spectral data (NMR, MS) in repositories like PubChem or Zenodo under CC-BY licenses.

- Conflict resolution : Disclose funding sources and patent applications to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。